N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]ethyl}benzenesulfonamide
Overview
Description
N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.04795596 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Importance
Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, making them pivotal in the realm of medicinal chemistry. The unique structural features of benzothiazoles, particularly their ability to interact with various biological targets, underpin their utility in designing compounds with potential therapeutic applications. Recent advances in synthetic methodologies have facilitated the development of benzothiazole derivatives, highlighting their significance in drug discovery and development for addressing a wide range of diseases, including cancer, microbial infections, and inflammatory conditions (Zhilitskaya, Shainyan, & Yarosh, 2021).
Anticancer Potentials
The role of benzothiazole derivatives in oncology is particularly noteworthy. These compounds have been investigated for their anticancer properties, with several studies highlighting their potential mechanisms of action, including inhibition of tumor-associated enzymes and induction of apoptotic pathways. The structural versatility of benzothiazoles allows for the synthesis of derivatives with enhanced specificity and efficacy against various cancer cell lines, underscoring their importance in the development of novel anticancer therapies (Irfan et al., 2019).
Pharmacological Activities Beyond Oncology
Beyond their anticancer activities, benzothiazole derivatives exhibit a wide array of pharmacological effects. These include antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective activities, among others. The structural adaptability of benzothiazole scaffolds has enabled the exploration of these derivatives in various therapeutic areas, demonstrating their potential as multifunctional agents capable of addressing a multitude of health conditions (Bhat & Belagali, 2020).
Environmental and Biodegradation Studies
The environmental behavior and biodegradation of benzothiazole derivatives also constitute an important area of research. Understanding the fate of these compounds in natural and contaminated ecosystems is crucial for assessing their environmental impact and for the development of strategies to mitigate potential risks. Studies focusing on the occurrence, toxicity, and degradation pathways of benzothiazoles contribute to a comprehensive evaluation of their environmental footprint and inform the design of more sustainable chemical processes (Kropp & Fedorak, 1998).
Properties
IUPAC Name |
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S3/c1-2-22-13-8-9-15-16(12-13)24-17(19-15)23-11-10-18-25(20,21)14-6-4-3-5-7-14/h3-9,12,18H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMWBHIHNAIJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCCNS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.